AP20187

描述

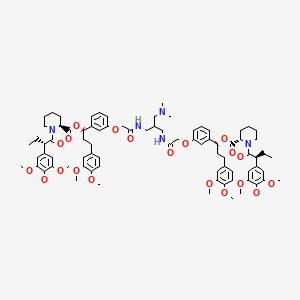

a nontoxic, cell-permeable analog, a wholly synthesized, cell-permeable dimeric FK506 derivative

Structure

2D Structure

属性

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H107N5O20/c1-15-61(57-43-71(98-9)77(102-13)72(44-57)99-10)79(90)86-37-19-17-27-63(86)81(92)106-65(33-29-52-31-35-67(94-5)69(39-52)96-7)55-23-21-25-59(41-55)104-50-75(88)83-47-54(49-85(3)4)48-84-76(89)51-105-60-26-22-24-56(42-60)66(34-30-53-32-36-68(95-6)70(40-53)97-8)107-82(93)64-28-18-20-38-87(64)80(91)62(16-2)58-45-73(100-11)78(103-14)74(46-58)101-12/h21-26,31-32,35-36,39-46,54,61-66H,15-20,27-30,33-34,37-38,47-51H2,1-14H3,(H,83,88)(H,84,89)/t61-,62-,63-,64-,65+,66+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBGUMKAXUXKGI-BPNHAYRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H107N5O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101098203 | |

| Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101098203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195514-80-8 | |

| Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195514-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AP 20187 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195514808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101098203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of AP20187

For Researchers, Scientists, and Drug Development Professionals

AP20187 is a synthetic, cell-permeable small molecule that functions as a chemical inducer of dimerization (CID). It is a crucial tool in synthetic biology and chemical genetics, enabling researchers to conditionally control protein-protein interactions and downstream signaling events in a dose-dependent and reversible manner. This guide provides a detailed explanation of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism: Chemically Induced Dimerization

The primary mechanism of action of this compound revolves around its ability to bind with high affinity and specificity to a mutated form of the human FK506-binding protein 12 (FKBP12), specifically the F36V mutant (FKBPF36V). The native FKBP12 protein has a high affinity for immunosuppressive drugs like FK506 and rapamycin, but a low affinity for this compound. The F36V mutation, a single amino acid substitution of phenylalanine to valine at position 36, creates a pocket that accommodates the bulky side chain of this compound, thereby enabling high-affinity binding.

This compound is a bivalent molecule, meaning it possesses two identical binding moieties. This allows it to simultaneously bind to two FKBPF36V domains, effectively bringing them into close proximity and inducing their dimerization. By genetically fusing the FKBPF36V domain to a protein of interest, researchers can use this compound to control the dimerization and subsequent activation or localization of that protein.

Key Applications and Signaling Pathways

The this compound-mediated dimerization system has been successfully employed to manipulate a wide array of signaling pathways and cellular processes.

Activation of Signaling Cascades

By fusing the FKBPF36V domain to the intracellular signaling domains of cell surface receptors, the addition of this compound can trigger receptor dimerization and initiate downstream signaling. This has been demonstrated for various receptor families:

-

Growth Factor Receptors: Chimeric receptors containing the signaling domains of receptors for hepatocyte growth factor (c-met), epidermal growth factor (EGF-R), and thrombopoietin (mpl) have been shown to trigger cell cycle entry in hepatocytes upon this compound-induced dimerization.[1]

-

Insulin (B600854) Receptor: this compound-mediated activation of a chimeric insulin receptor has been shown to result in insulin-like actions, such as increased hepatic glycogen (B147801) levels and glucose uptake in skeletal muscle in diabetic mice.[2]

-

PERK Signaling: In oligodendrocytes, this compound treatment has been observed to increase the expression of PERK-responsive genes, including CHOP and GADD34, in a dose-dependent manner, allowing for temporal control over PERK signaling.[3]

Induction of Apoptosis

A powerful application of the this compound system is the inducible activation of apoptosis. This is achieved by fusing the FKBPF36V domain to pro-apoptotic proteins like caspases.

-

Inducible Caspase-9 (iCaspase-9): Chimeric proteins consisting of FKBPF36V fused to caspase-9 can be dimerized by this compound. This induced proximity is sufficient to trigger the auto-activation of caspase-9, leading to the initiation of the apoptotic cascade.[4] This "safety switch" has been incorporated into cell-based therapies to allow for their elimination in case of adverse events.

-

Fas-Mediated Apoptosis: The system has also been used to mimic the trimerization of the Fas receptor, which is a key event in the extrinsic apoptosis pathway. By fusing FKBPF36V to the Fas death domain, this compound can induce apoptosis.[5][6]

Quantitative Data

| Parameter | Value | System/Condition | Reference |

| In Vitro Concentration Range | 0.01–100 nM | General cell culture | [5] |

| In Vivo Dosage Range (mice) | 0.005–10 mg/kg | Mouse models | [5] |

| Effective Concentration (Apoptosis Induction) | 100 nM | LNCaP cells with ro-iCaspase-9 | [4] |

| Effective Concentration (PERK Signaling) | 1 nM | Oligodendrocytes | [3] |

| In Vivo Dosage (EAE Model) | 0.5, 2, or 5 mg/kg | PLP/Fv2E-PERK mice | [4] |

| In Vivo Dosage (Apoptosis Induction) | 2 mg/kg | TRAMP-C2 murine prostate cancer model | [7] |

| In Vivo Dosage (Senescent Cell Clearance) | 2 µg/g twice per week | ATTAC transgenic mice | [7] |

Experimental Protocols

General Protocol for In Vitro Dimerization

-

Cell Culture: Plate cells expressing the FKBPF36V fusion protein at the desired density.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration.

-

Treatment: Add the this compound-containing medium to the cells. A vehicle control (medium with the same concentration of DMSO without this compound) should be run in parallel.

-

Incubation: Incubate the cells for the desired period to allow for dimerization and downstream effects. Incubation times can range from minutes to hours depending on the specific pathway being studied.

-

Analysis: Analyze the cells using appropriate methods, such as Western blotting, immunofluorescence, or functional assays.

Protocol for this compound-Induced Apoptosis in LNCaP Cells

-

Cell Transfection/Transduction: Introduce a vector expressing the iCaspase-9 (FKBPF36V-Caspase-9) fusion protein into LNCaP cells.

-

Cell Plating: Plate the engineered LNCaP cells in a suitable culture dish.

-

This compound Treatment: Treat the cells with 100 nM this compound.

-

Analysis of Caspase Activation: After the desired incubation time (e.g., 24 hours), lyse the cells and perform a Western blot analysis to detect the cleavage and activation of caspase-9. A reduction in the full-length iCaspase-9 protein and the appearance of smaller, cleaved fragments indicate activation.

Visualizations

Caption: Mechanism of this compound-induced dimerization and signaling.

Caption: General experimental workflow for using this compound.

Caption: this compound-induced apoptosis via iCaspase-9 dimerization.

References

- 1. Dimerizer-induced proliferation of genetically modified hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ligands for chemically induced dimerization (CID) [takarabio.com]

- 6. iDimerize Inducible Homodimer System [takarabio.com]

- 7. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the AP20187 Dimerizer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of AP20187, a synthetic, cell-permeable small molecule widely utilized as a chemical inducer of dimerization (CID). This compound is a cornerstone of chemically inducible systems designed for the precise temporal and spatial control of protein function, signaling pathways, and gene expression in vitro and in vivo. Its mechanism relies on the high-affinity binding to engineered protein domains, most notably the F36V mutant of the FK506-binding protein (FKBP), enabling the controlled assembly of fusion proteins.

Core Properties and Chemical Structure

This compound, also known as B/B Homodimerizer, is a bivalent ligand composed of two identical domains that bind to the FKBP(F36V) mutant domain.[1] This bivalency is critical for its function, as it allows for the cross-linking and dimerization of two fusion proteins that each contain an FKBP(F36V) domain.[1][2] This dimerization event mimics the natural ligand-induced activation of cellular processes such as receptor signaling or apoptosis.[3][4]

The molecule is characterized by its high cell permeability, allowing it to rapidly access intracellular targets.[5][6] It is selective for the F36V mutant of FKBP, showing minimal interaction with the wild-type FKBP, which prevents off-target effects on endogenous proteins.

Below is the chemical structure of this compound.

Quantitative Data Summary

The physicochemical properties and handling information for this compound are summarized in the table below. This data is essential for accurate experimental design, including solution preparation and determining appropriate concentrations for in vitro and in vivo studies.

| Property | Value | Source(s) |

| Molecular Formula | C₈₂H₁₀₇N₅O₂₀ | [7] |

| Molecular Weight | 1482.77 g/mol (may vary slightly by batch) | [8] |

| CAS Number | 195514-80-8 | [7] |

| Purity | ≥95% to ≥98% (HPLC) | [7] |

| Appearance | Solid | [7] |

| Solubility (Max Conc.) | DMSO: 100 mM (148.28 mg/mL)Ethanol (B145695): 100 mM (148.28 mg/mL)Water: Insoluble | [8] |

| Storage (Solid) | -20°C | [5] |

| Storage (In Solvent) | -20°C (several months) or -80°C (up to 2 years) | [5][9] |

| Typical In Vitro Conc. | 0.1 nM - 100 nM | [5][7][8] |

| Typical In Vivo Dose (Mice) | 0.5 - 10 mg/kg (intraperitoneal injection) | [3][5][10][11] |

Mechanism of Action and Key Signaling Pathways

This compound functions as a molecular cross-linker for fusion proteins containing a dimerization domain, typically one or more copies of the FKBP12 variant carrying the F36V point mutation.[1] The addition of this compound induces the dimerization of these fusion proteins, which in turn activates a linked effector domain. This system provides a powerful "on-switch" to control a variety of cellular processes.

Inducible Apoptosis via Caspase Dimerization

A primary application of this compound is the creation of a "death switch" to eliminate specific cell populations. In this system, the intracellular domain of a pro-apoptotic protein, such as Caspase-8 or Caspase-9, is fused to the FKBP(F36V) domain.[5] The addition of this compound forces the dimerization of these fusion proteins, mimicking the natural activation mechanism of initiator caspases and triggering the apoptotic cascade.[3][10] This has been used to eliminate senescent cells or cancer cells in preclinical models.[7]

Activation of Chimeric Growth Factor Receptors

The this compound system can be adapted to control cell proliferation, differentiation, and survival by activating engineered growth factor receptors.[4] The signaling domain of a receptor tyrosine kinase (e.g., FGFR1, c-met, gp130) is fused to the FKBP(F36V) domain.[1][4] In the absence of this compound, the fusion proteins are monomeric and inactive. Upon addition of this compound, the receptors dimerize, leading to autophosphorylation of the kinase domains and activation of downstream signaling cascades, such as the MAPK pathway.[1]

Modulation of Stress Response Pathways

This compound can also be used to investigate specific intracellular signaling pathways, such as the PERK-mediated unfolded protein response. In specialized systems, an engineered Fv2E-PERK fusion protein can be activated by this compound in a dose-dependent manner.[8] This activation leads to increased expression of downstream PERK-responsive genes like CHOP and GADD34, providing a tool to study the consequences of activating this specific stress pathway.[7][8]

Experimental Protocols

General Experimental Workflow

The successful implementation of the this compound CID system follows a logical workflow, from initial construct design to final data analysis. This process ensures that the fusion proteins are correctly expressed and that the dimerization event leads to a measurable biological outcome.

Protocol 1: In Vitro Stock Solution and Cell Treatment

This protocol outlines the steps for preparing this compound for use in cell culture experiments.

1. Preparation of Stock Solution (e.g., 10-50 mM):

-

Before opening, allow the vial of solid this compound to equilibrate to room temperature.[11]

-

Dissolve the compound in a high-quality, anhydrous solvent such as DMSO or 100% ethanol to the desired concentration (e.g., 10 mM, 42 mM, or 100 mM).[11]

-

To ensure complete dissolution, the tube can be warmed to 37°C for 10 minutes and/or vortexed. Brief ultrasonication may also be used.[9][11]

-

Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.[11]

-

Store aliquots tightly sealed at -20°C or -80°C. Protect from light.[5][9]

2. Cell Treatment:

-

Thaw an aliquot of the this compound stock solution immediately before use.

-

Dilute the stock solution directly into pre-warmed cell culture medium to achieve the final desired working concentration. Typical concentrations range from 0.1 nM to 100 nM, but the optimal concentration should be determined empirically through a dose-response experiment.[5][8]

-

For a negative control, add an equivalent volume of the vehicle (e.g., DMSO or ethanol) to a parallel set of cells. The final vehicle concentration should typically be less than 0.1%.[2]

-

Incubate the cells for the desired period (e.g., 4 to 90 minutes, or longer depending on the assay) before proceeding with the downstream biological assay.[2][8]

Protocol 2: In Vivo Dosing Solution for Murine Models

This protocol describes the preparation of an this compound dosing solution for intraperitoneal (IP) or intravenous (IV) injection in mice.[10]

1. Preparation of Concentrated Stock Solution (e.g., 42 mM or 62.5 mg/mL):

-

Dissolve solid this compound in 100% ethanol to a concentration of 42 mM (~62.5 mg/mL).[10]

-

Ensure the vial is tightly sealed to prevent ethanol evaporation, which can alter the concentration and cause precipitation issues. Store at -20°C.

2. Preparation of Dosing Solution (for a 10 mg/kg dose):

-

Important: Prepare the final dosing solution within 30 minutes of injection to prevent precipitation.[10]

-

The following formulation yields a 2.5 mg/mL (1.7 mM) solution. A dose volume of 4 mL/kg will deliver 10 mg/kg.[10]

-

To prepare 1 mL of dosing solution:

-

Pipette 40 µL of the 62.5 mg/mL (42 mM) ethanol stock solution into a sterile microcentrifuge tube.[10]

-

Add 100 µL of PEG-400 (Polyethylene glycol 400). Vortex thoroughly.[10]

-

Add 860 µL of a 2% Tween®-80 solution in sterile water (or saline).[10]

-

Vortex again until the solution is clear and homogenous.

-

3. Administration:

-

Administer the freshly prepared solution to the animal via IP or IV injection.[10]

-

For a 10 mg/kg dose, inject 4 mL per kg of body weight (e.g., a 25 g mouse would receive 100 µL).[10]

-

The optimal dose should be determined empirically for each animal model and experimental goal, with a typical range being 0.5-10 mg/kg.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Utilizing chemically induced dimerization of FKBP to analyze endocytosis by live-cell imaging in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iDimerize inducible protein dimerization in vivo [takarabio.com]

- 4. Dimerizer-induced proliferation of genetically modified hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ligands for chemically induced dimerization (CID) [takarabio.com]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. apexbt.com [apexbt.com]

- 10. Preparing B/B Homodimerizer (this compound) for IP or IV injection into mice [takarabio.com]

- 11. disodiumsalt.com [disodiumsalt.com]

An In-Depth Technical Guide to the FKBP-AP20187 Chemically Inducible Dimerization System

For Researchers, Scientists, and Drug Development Professionals

The FKBP-AP20187 system is a powerful technology for researchers, scientists, and drug development professionals, offering precise control over protein-protein interactions. This chemically inducible dimerization (CID) system provides a robust method for manipulating cellular processes in a dose-dependent and temporally controlled manner. This guide offers a comprehensive overview of the system's core components, quantitative parameters, detailed experimental protocols, and key applications with a focus on signaling pathway modulation.

Core Mechanism and Components

The FKBP-AP20187 system is a homodimerization technology, meaning it brings together two identical protein domains. The system relies on two key components:

-

The FKBP F36V Mutant Protein Domain: The core of the system is a modified version of the human FK506-binding protein (FKBP12). A single point mutation, replacing phenylalanine at position 36 with valine (F36V), creates a binding pocket that preferentially accommodates the synthetic dimerizer AP20187 over the endogenous ligand FK506.[1][2] This engineered protein domain is genetically fused to a protein of interest.

-

The Synthetic Dimerizer this compound: This cell-permeable small molecule acts as a bivalent ligand, with two identical binding moieties.[2][3] When introduced to cells expressing the FKBP(F36V)-fusion proteins, this compound simultaneously binds to two of these fusion proteins, effectively crosslinking them and inducing their dimerization.[1][2]

This induced dimerization can be used to trigger a variety of cellular events, depending on the nature of the fused protein of interest. For example, dimerizing signaling domains can activate downstream pathways, while bringing together components of a transcription factor can initiate gene expression.

Quantitative Data

The efficiency and kinetics of the FKBP-AP20187 system are critical for experimental design. The following tables summarize key quantitative parameters.

| Parameter | Value | Reference |

| Binding Affinity (Kd) of this compound for FKBP(F36V) | Sub-nanomolar | [1] |

| Specificity | ~1000-fold higher affinity for FKBP(F36V) over wild-type FKBP | [1] |

| Parameter | In Vitro | In Vivo (Mouse Models) | Reference |

| Typical Concentration/Dosage Range | 0.1 nM - 100 nM | 0.5 - 10 mg/kg | [3][4][5] |

| Half-life of this compound | Not applicable | ~5 hours | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the FKBP-AP20187 system. Below are protocols for key experimental procedures.

Generation of FKBP(F36V) Fusion Constructs

This protocol outlines the general steps for cloning a gene of interest in-frame with the FKBP(F36V) domain in a mammalian expression vector.

-

Vector Selection: Choose a suitable mammalian expression vector with a strong promoter (e.g., CMV, EF1α) and appropriate selection marker. The vector should have a multiple cloning site (MCS) for insertion of your gene of interest and the FKBP(F36V) sequence.

-

Primer Design: Design PCR primers to amplify your gene of interest. The primers should include restriction enzyme sites compatible with the chosen expression vector's MCS. Ensure the gene of interest is cloned in-frame with the FKBP(F36V) coding sequence. A flexible linker (e.g., a series of glycine (B1666218) and serine residues) between the protein of interest and the FKBP(F36V) domain is often recommended to ensure proper folding and function of both domains.

-

PCR Amplification: Perform PCR to amplify the gene of interest using a high-fidelity DNA polymerase.

-

Restriction Digest: Digest both the PCR product and the expression vector containing the FKBP(F36V) sequence with the chosen restriction enzymes.

-

Ligation: Ligate the digested PCR product into the linearized expression vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into competent E. coli cells and select for colonies containing the recombinant plasmid on appropriate antibiotic-containing agar (B569324) plates.

-

Verification: Isolate plasmid DNA from several colonies and verify the correct insertion and orientation of the gene of interest by restriction digest analysis and DNA sequencing.

Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce dimerization.

-

Cell Seeding: Seed cells stably or transiently expressing the FKBP(F36V) fusion protein in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for optimal growth during the experiment.

-

This compound Stock Solution Preparation: Dissolve this compound powder in 100% ethanol (B145695) or DMSO to create a concentrated stock solution (e.g., 1 mM).[5] Store the stock solution at -20°C.

-

Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application, typically in the range of 0.1 nM to 100 nM.[4][5]

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. For control wells, use medium containing the same concentration of the vehicle (ethanol or DMSO) used to dissolve this compound.

-

Incubation: Incubate the cells for the desired period, which can range from minutes to hours depending on the biological process being investigated.

-

Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting, co-immunoprecipitation, or functional assays.

In Vivo Administration of this compound

This protocol provides a general guideline for administering this compound to mouse models.

-

Dosing Solution Preparation: Prepare a dosing solution of this compound. A common formulation involves dissolving this compound in a vehicle solution, for example, a mixture of ethanol, PEG-400, and Tween-80 in water.[6] A typical dosing solution might be 2.5 mg/mL for a 10 mg/kg dose in a 4 mL/kg injection volume.[6] The final formulation should be prepared fresh before each use.

-

Administration: Administer the this compound dosing solution to the mice via an appropriate route, such as intraperitoneal (i.p.) injection.[4][6] The dosage can range from 0.5 to 10 mg/kg, and the optimal dose should be determined empirically for each specific animal model and experimental goal.

-

Monitoring: Monitor the animals for the desired biological response at various time points after administration. The half-life of this compound in mice is approximately 5 hours, which should be considered when designing the experimental timeline.[6]

Western Blot Analysis of Dimerization

This protocol outlines how to detect protein dimerization using non-reducing SDS-PAGE and Western blotting.

-

Sample Preparation: Lyse cells treated with or without this compound in a suitable lysis buffer. To preserve the dimerized state, it is crucial to prepare samples under non-reducing conditions. This means omitting reducing agents like β-mercaptoethanol or dithiothreitol (B142953) (DTT) from the sample loading buffer.

-

SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel. Under non-reducing conditions, the dimerized FKBP(F36V) fusion proteins will migrate at approximately twice the molecular weight of the monomeric form.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes your protein of interest or a tag fused to it.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. The appearance of a band at the expected size of the dimer in the this compound-treated samples, which is absent or reduced in the untreated samples, indicates successful dimerization.

Co-Immunoprecipitation (Co-IP) to Confirm Dimerization

This protocol details how to confirm the interaction between two FKBP(F36V) fusion proteins upon this compound treatment.

-

Cell Lysis: Lyse cells expressing two differently tagged FKBP(F36V) fusion proteins (e.g., one with a HA-tag and the other with a Myc-tag), which have been treated with or without this compound. Use a gentle lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against one of the tags (e.g., anti-HA antibody) overnight at 4°C.

-

Add Protein A/G agarose (B213101) or magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the second tag (e.g., anti-Myc antibody). The presence of the second tagged protein in the eluate from the this compound-treated sample, but not in the untreated control, confirms the induced dimerization.

Luciferase Reporter Assay for Inducible Gene Expression

This protocol describes how to use a luciferase reporter assay to quantify this compound-induced gene expression. This is applicable when the FKBP-AP20187 system is used to dimerize transcription factor domains.

-

Cell Transfection: Co-transfect cells with:

-

An expression vector for a DNA-binding domain (e.g., Gal4) fused to FKBP(F36V).

-

An expression vector for a transcriptional activation domain (e.g., VP16) fused to FKBP(F36V).

-

A reporter plasmid containing a promoter with binding sites for the DNA-binding domain (e.g., UAS for Gal4) driving the expression of a luciferase gene.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.

-

-

Cell Treatment: After allowing for protein expression (typically 24-48 hours post-transfection), treat the cells with various concentrations of this compound or vehicle control.

-

Cell Lysis: After the desired treatment duration, lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. An increase in the normalized luciferase activity in the this compound-treated cells compared to the control cells indicates successful induction of gene expression.

Signaling Pathways and Experimental Workflows

The FKBP-AP20187 system has been instrumental in dissecting various signaling pathways. The following diagrams, generated using the DOT language, illustrate some key applications.

References

- 1. Targeting colorectal cancer stem cells with inducible caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Utilizing chemically induced dimerization of FKBP to analyze endocytosis by live-cell imaging in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparing B/B Homodimerizer (this compound) for IP or IV injection into mice [takarabio.com]

AP20187 as a Chemical Inducer of Dimerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP20187 is a synthetic, cell-permeable small molecule widely utilized as a chemical inducer of dimerization (CID).[1] It functions as a bivalent ligand designed to bind with high specificity to engineered proteins containing a modified FK506-binding protein (FKBP) domain.[2][3] This induced dimerization provides a powerful tool for the precise temporal and dose-dependent control of various cellular processes, including signal transduction, gene expression, and apoptosis.[4][5] This guide offers an in-depth overview of the this compound system, its mechanism of action, experimental protocols, and key quantitative data to facilitate its application in research and drug development.

Core Mechanism of Action

The this compound system relies on the specific interaction between this compound and a mutant version of the human FKBP12 protein. The key components are:

-

This compound (B/B Homodimerizer): A synthetic dimeric ligand.[4]

-

Engineered FKBP Domain (FKBPF36V or DmrB): A modified FKBP domain where a single amino acid substitution (phenylalanine to valine at position 36) has been introduced.[2][3] This mutation significantly reduces the domain's affinity for endogenous FKBP ligands while enhancing its binding to this compound.[3]

When introduced to cells expressing fusion proteins containing the FKBPF36V (DmrB) domain, this compound acts as a molecular bridge, bringing two of these fusion proteins into close proximity and inducing their dimerization.[3][6] This dimerization event can be engineered to trigger a variety of downstream biological events, depending on the nature of the fusion partner protein.

Signaling Pathway Diagram

References

- 1. apexbt.com [apexbt.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Utilizing chemically induced dimerization of FKBP to analyze endocytosis by live-cell imaging in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. annexin-v-cy5.com [annexin-v-cy5.com]

- 6. iDimerize Inducible Homodimer System [takarabio.com]

The Discovery and Development of AP20187: A Technical Guide to a Keystone of Chemically Induced Dimerization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AP20187 is a synthetic, cell-permeable small molecule that has become an indispensable tool in chemical genetics and synthetic biology. As a chemical inducer of dimerization (CID), this compound provides researchers with spatiotemporal control over protein-protein interactions, enabling the conditional regulation of a wide array of cellular processes. This technical guide delves into the discovery, development, and core methodologies associated with this compound, providing a comprehensive resource for its application in research and drug development.

Introduction: The Dawn of Controlled Dimerization

The principle of chemically induced dimerization (CID) is rooted in the mimicry of natural signaling events, where the clustering of receptor proteins by a ligand initiates a downstream cascade. Scientists at ARIAD Pharmaceuticals (now part of Takeda Oncology) pioneered the development of synthetic, bifunctional small molecules that could act as "dimerizers," bringing together engineered proteins in a controlled manner. This technology, initially branded as ARGENT™ (ARIAD Regulated Gene Expression Technology), aimed to provide a "drug-inducible" switch to control gene expression and other cellular functions.[1][2][3]

This compound, also known as B/B Homodimerizer, emerged from this research as a key molecule for inducing the homodimerization of proteins fused to a specifically engineered variant of the FK506-binding protein (FKBP).[4][5] This technology has since been widely adopted in academic and industrial research, with over 400 scientific publications describing its use.[1]

The "Bump-and-Hole" Strategy: Engineering Specificity

A significant challenge in the development of CIDs was ensuring that the synthetic dimerizer would not interact with endogenous cellular proteins, which could lead to off-target effects. To overcome this, a "bump-and-hole" strategy was devised.[6]

The wild-type FKBP protein has a hydrophobic binding pocket that accommodates natural ligands like FK506. The ARIAD team, through rational drug design and protein engineering, introduced a "bump" onto a synthetic ligand scaffold. This modification sterically hindered the ligand from binding to the wild-type FKBP. Concurrently, they created a complementary "hole" in the FKBP binding pocket by mutating a bulky phenylalanine residue at position 36 to a smaller valine (F36V).[6] This engineered FKBP variant, F36V-FKBP (commercially available as the DmrB domain), could now bind the "bumped" ligand with high affinity and specificity, while the wild-type FKBP could not.[4][6]

This compound is a homodimer of this "bumped" monomeric ligand, and it functions by bridging two F36V-FKBP domains, thereby inducing the dimerization of the proteins to which they are fused.[4][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its foundational components.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈₂H₁₀₇N₅O₂₀ | [4] |

| Molecular Weight | 1482.77 g/mol | [4] |

| CAS Number | 195514-80-8 | [4] |

| Appearance | White to beige powder | [4] |

| Solubility in DMSO | ≥ 74.14 mg/mL | [7] |

| Solubility in Ethanol (B145695) | ≥ 100 mg/mL | [7] |

Table 2: Binding Affinities and Potency

| Ligand | Protein | Parameter | Value | Reference |

| Fluoro-5S (monomeric precursor) | F36V-FKBP | Kd | 0.094 nM | [6] |

| Fluoro-5S (monomeric precursor) | Wild-type FKBP | Kd | 67 nM | [6] |

| AP1903 (related dimerizer) | F36V-FKBP | IC₅₀ | 5 nM | [6] |

| AP1903 (related dimerizer) | Wild-type FKBP | IC₅₀ | >10 µM | [6] |

| AP1903 (related dimerizer) | HT1080 cells with F36V-FKBP-Fas | EC₅₀ (Apoptosis) | ~0.1 nM | [6] |

| This compound | LNCaP cells with ro-iCaspase-9 | Effective Concentration | 100 nM | [8] |

| This compound | Oligodendrocytes | Effective Concentration | 1 nM | [5] |

Experimental Protocols

General Preparation of this compound Stock Solutions

-

For In Vitro Use: Prepare a stock solution of this compound in 100% ethanol or DMSO. For example, a 1 mM stock solution can be prepared and stored in aliquots at -20°C. To ensure complete dissolution, the solution can be gently warmed and/or sonicated.[7]

-

For In Vivo Use: For administration to mice, a stock solution of 62.5 mg/mL in 100% ethanol is recommended. This allows for the preparation of dosing solutions with a final ethanol concentration of 4%. The stock solution should be stored at -20°C.

In Vivo Administration Protocol for Mice

This protocol is adapted from materials provided by Takara Bio, the current provider of the iDimerize system.

-

Preparation of Dosing Solution (for a 10 mg/kg dose):

-

To prepare 1 mL of a 2.5 mg/mL dosing solution, pipette 40 µL of the 62.5 mg/mL stock solution into a sterile vial.

-

Add 100 µL of PEG-400 (100%) and vortex thoroughly.

-

Add 860 µL of a 2% Tween-80 solution in water and vortex again. The solution may appear transiently cloudy but should clear upon mixing.

-

-

Administration: Administer the dosing solution within 30 minutes of preparation via intraperitoneal (IP) or intravenous (IV) injection. The typical dose range for this compound in mice is 0.5-10 mg/kg.[9]

Fluorescence Polarization Assay for Binding Affinity

This protocol is based on the methodology described in the foundational paper by Clackson et al. (1998).[6]

-

Reagents:

-

Purified F36V-FKBP and wild-type FKBP proteins.

-

Fluoresceinated monomeric ligand (e.g., Fluoro-5S).

-

This compound or other competitor ligands.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

-

Procedure:

-

In a microplate, combine the purified FKBP protein and the fluoresceinated ligand at concentrations optimized for a stable fluorescence polarization signal.

-

Add serial dilutions of the competitor ligand (e.g., this compound).

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

The IC₅₀ value is determined by plotting the decrease in fluorescence polarization as a function of the competitor concentration. The Kd can then be calculated using the Cheng-Prusoff equation.

-

Cell Viability (Apoptosis) Assay

This protocol is based on the use of an Alamar Blue assay as described by Clackson et al. (1998).[6]

-

Cell Culture: Plate cells engineered to express an F36V-FKBP fusion with a pro-apoptotic protein (e.g., the intracellular domain of the Fas receptor) in a 96-well plate.

-

Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 24 hours).

-

Alamar Blue Addition: Add Alamar Blue reagent to each well at 10% of the culture volume.

-

Incubation: Incubate the plates for 4-8 hours at 37°C.

-

Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Analysis: The EC₅₀ for apoptosis is determined by plotting the percentage of cell viability against the concentration of this compound.

Signaling Pathways and Experimental Workflows

This compound-Induced Fas-Mediated Apoptosis

This compound can be used to induce apoptosis in cells engineered to express a fusion protein of F36V-FKBP and the intracellular domain of the Fas receptor. The dimerization of this fusion protein mimics the natural trimerization of the Fas receptor upon binding to Fas ligand, leading to the recruitment of FADD and the activation of the caspase cascade.[6][10]

Caption: this compound-induced Fas-mediated apoptosis pathway.

Experimental Workflow for this compound-Induced Gene Expression

A common application of this compound is to control gene expression. This is typically achieved by creating a system where dimerization of F36V-FKBP fusion proteins leads to the assembly of a functional transcription factor, which then drives the expression of a reporter gene, such as luciferase.

Caption: Workflow for this compound-induced luciferase reporter gene expression.

Conclusion

This compound and the underlying "bump-and-hole" strategy represent a landmark achievement in chemical genetics, providing a robust and specific system for the conditional control of protein function. This technical guide has provided an overview of the discovery and development of this compound, along with key quantitative data and detailed experimental protocols. The versatility and precision of this CID system ensure its continued and widespread use in dissecting complex biological processes and in the development of novel therapeutic strategies.

References

- 1. This compound-mediated activation of a chimeric insulin receptor results in insulin-like actions in skeletal muscle and liver of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Chemical Analysis of Synthetic Dimerizer this compound" by Jad Mills and Dr. Sandra Burnett [scholarsarchive.byu.edu]

- 3. benchchem.com [benchchem.com]

- 4. annexin-v-cy5.com [annexin-v-cy5.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. iDimerize inducible protein dimerization in vivo [takarabio.com]

- 10. Fas Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

The Core Principles of Chemically Induced Dimerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically Induced Dimerization (CID) is a powerful technology that allows for the real-time, reversible control of protein-protein interactions in living cells.[1][2] This technique utilizes small, cell-permeable molecules to induce the association of two proteins that would not otherwise interact.[1][2] By fusing these dimerizing domains to proteins of interest, researchers can manipulate a vast array of cellular processes, including signal transduction, gene expression, and protein localization, with high temporal and spatial resolution. This guide provides a detailed overview of the fundamental principles of CID, a comparison of common CID systems, experimental protocols for key applications, and visual representations of relevant pathways and workflows.

The concept of CID was first demonstrated in 1993 using a synthetic derivative of the immunosuppressant drug tacrolimus (B1663567) (FK506) to induce the homodimerization of the FK506-binding protein (FKBP).[2] Since then, a variety of CID systems have been developed, each with unique characteristics that make them suitable for different experimental applications.

Core Mechanism of Action

The fundamental principle of CID involves three components: two engineered protein domains (the "dimerization domains") and a small molecule "dimerizer." The dimerization domains are genetically fused to proteins of interest. Individually, these domains have little to no affinity for each other. However, in the presence of the specific dimerizer molecule, they form a stable ternary complex, effectively bringing the proteins of interest into close proximity. This induced proximity can trigger a range of biological events, such as the activation of a signaling cascade, the reconstitution of a split enzyme, or the translocation of a protein to a specific subcellular compartment.

Key Chemically Induced Dimerization Systems

Several CID systems have been developed, each with its own set of protein domains and corresponding small molecule dimerizer. The choice of system depends on factors such as the desired kinetics, orthogonality to endogenous cellular processes, and the specific biological question being addressed.

| CID System | Dimerization Domains | Dimerizer Molecule | Dissociation Constant (Kd) | Typical Working Concentration | Key Features |

| FKBP-FRB | FKBP (FK506-Binding Protein) & FRB (FKBP-Rapamycin-Binding domain of mTOR) | Rapamycin (B549165) (or rapalogs) | ~12 nM (for the ternary complex) | 10-100 nM | High affinity, essentially irreversible in cellular contexts. Well-characterized and widely used. |

| Gibberellin | GID1 (Gibberellin Insensitive Dwarf1) & GAI (Gibberellin Insensitive) | Gibberellin (GA3) or GA3-AM | Micromolar range | 1-100 µM | Orthogonal to mammalian systems. Reversible by washout. |

| Abscisic Acid (ABA) | PYL1 (Pyracbactin Resistance 1-Like) & ABI1 (Abscisic Acid Insensitive 1) | Abscisic Acid (ABA) | Micromolar range | 10-100 µM | Orthogonal to mammalian systems. Reversible. |

| Calcineurin A-FKBP | Calcineurin A (CNA) & FKBP | Tacrolimus (FK506) | Nanomolar range | 10-100 nM | High affinity. Can have effects on endogenous calcineurin signaling. |

| GyrB-GyrB | GyrB (B subunit of bacterial DNA gyrase) | Coumermycin | Nanomolar range | 10-100 nM | Induces homodimerization. |

Experimental Protocols

Protein Translocation Assay using the FKBP-FRB System

This protocol describes how to induce the translocation of a cytosolic protein to the plasma membrane.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Expression vector for a plasma membrane-anchored FRB fusion protein (e.g., Lyn-FRB-CFP)

-

Expression vector for a cytosolic FKBP fusion protein of interest (e.g., FKBP-YFP-POI)

-

Transfection reagent

-

Complete cell culture medium

-

Rapamycin stock solution (1 mM in ethanol)

-

Phosphate-buffered saline (PBS)

-

Confocal microscope

Methodology:

-

Cell Seeding: The day before transfection, seed the cells onto glass-bottom dishes suitable for microscopy at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the plasma membrane-anchored FRB construct and the cytosolic FKBP-POI construct using a suitable transfection reagent according to the manufacturer's instructions.

-

Protein Expression: Incubate the cells for 18-24 hours to allow for protein expression.

-

Imaging Setup: Replace the culture medium with fresh, pre-warmed medium. Mount the dish on the stage of a confocal microscope equipped with the appropriate lasers and filters for detecting CFP and YFP.

-

Baseline Imaging: Acquire images of the cells before the addition of rapamycin to establish the initial localization of the fluorescently tagged proteins. The FRB-CFP fusion should be localized to the plasma membrane, and the FKBP-YFP-POI should be diffuse in the cytoplasm and/or nucleus.

-

Induction of Dimerization: Add rapamycin to the medium to a final concentration of 100 nM.

-

Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 30 seconds) to monitor the translocation of the FKBP-YFP-POI from the cytoplasm to the plasma membrane.

-

Data Analysis: Quantify the change in fluorescence intensity at the plasma membrane and in the cytoplasm over time to determine the kinetics of translocation.

Inducible Gene Transcription

This protocol outlines a method for controlling gene expression using a CID-based split transcription factor.

Materials:

-

Mammalian cell line

-

Expression vector for a DNA-binding domain (e.g., GAL4) fused to FKBP (GAL4-FKBP)

-

Expression vector for a transcriptional activation domain (e.g., VP64) fused to FRB (VP64-FRB)

-

Reporter plasmid containing a promoter with GAL4 binding sites upstream of a reporter gene (e.g., luciferase or GFP)

-

Transfection reagent

-

Rapamycin

-

Luciferase assay kit or flow cytometer for GFP detection

Methodology:

-

Cell Transfection: Co-transfect the cells with the GAL4-FKBP, VP64-FRB, and reporter plasmids.

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Induction: Treat the cells with rapamycin (e.g., 100 nM).

-

Reporter Gene Assay: After an appropriate induction period (e.g., 6-24 hours), measure the reporter gene expression. For a luciferase reporter, lyse the cells and measure luminescence using a luminometer. For a GFP reporter, analyze the cells by flow cytometry.

-

Controls: Include control groups of cells transfected with only one of the fusion constructs or treated with the vehicle (e.g., ethanol) to determine the baseline level of reporter gene expression.

Targeted Protein Degradation

This protocol describes a method for inducing the degradation of a target protein using a CID-based system that recruits an E3 ubiquitin ligase.

Materials:

-

Cell line stably expressing the protein of interest (POI) tagged with FKBP (POI-FKBP).

-

Expression vector for an E3 ligase component (e.g., an F-box protein) fused to FRB.

-

Rapamycin or a suitable rapalog.

-

Cell lysis buffer.

-

Antibodies against the POI and a loading control protein (e.g., actin or tubulin).

-

SDS-PAGE and Western blotting reagents and equipment.

Methodology:

-

Cell Culture and Transfection: Culture the POI-FKBP expressing cells and transfect them with the FRB-E3 ligase component vector.

-

Induction of Degradation: After 24 hours of expression, treat the cells with the dimerizer at the desired concentration.

-

Time Course: Harvest cells at different time points after dimerizer addition (e.g., 0, 1, 2, 4, 8 hours).

-

Western Blot Analysis: Lyse the cells, separate the proteins by SDS-PAGE, and transfer them to a membrane. Probe the membrane with antibodies against the POI and the loading control to determine the levels of the target protein.

-

Data Quantification: Quantify the band intensities to determine the rate and extent of protein degradation.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway: Ras Activation

The Ras signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. CID can be used to artificially activate this pathway by recruiting a guanine (B1146940) nucleotide exchange factor (GEF), such as SOS, to the plasma membrane where Ras is located.

References

AP20187 for Inducible Gene Expression Systems: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AP20187, a synthetic, cell-permeable small molecule used as a chemical inducer of dimerization (CID). It details the core principles of the this compound-based inducible systems, summarizes key quantitative data, provides detailed experimental protocols, and illustrates the underlying mechanisms and workflows.

Introduction: The Principle of Chemical-Induced Dimerization

Inducible gene expression systems are vital tools for exerting precise temporal and spatial control over cellular processes. Chemical Inducers of Dimerization (CIDs) are small molecules that trigger the interaction of engineered protein domains.[1][2] this compound (also known as B/B Homodimerizer) is a CID specifically designed to induce the homodimerization of fusion proteins containing a modified version of the FK506-binding protein (FKBP), namely FKBP12 with an F36V mutation (FKBPF36V).[3][4][5]

The principle is straightforward: a protein of interest (POI) is fused to the FKBPF36V domain. In the absence of this compound, these fusion proteins remain monomeric and inactive. Upon administration, the bivalent this compound molecule binds to two FKBPF36V domains simultaneously, bringing the attached POIs into close proximity.[6] This induced dimerization can activate a wide range of biological processes, such as signal transduction, gene expression, or programmed cell death, without significant off-target effects or cytotoxicity.[1][7][8]

Core Mechanism of Action: The this compound-FKBPF36V System

The specificity of the system relies on the F36V mutation within the FKBP12 protein. This single amino acid substitution creates a "pocket" in the protein that the "bumped" this compound ligand can bind to with high affinity, while preventing binding to the wild-type FKBP12 protein present endogenously in mammalian cells.[4][9] This ensures that this compound only acts on the engineered fusion proteins.

Systems utilizing this technology are often referred to as "iDimerize" systems, where the FKBPF36V domain is termed the DmrB domain and this compound is the B/B Homodimerizer.[7][10][11]

Quantitative Data Summary

The following tables summarize key physical properties and empirically determined parameters for using this compound in various experimental settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | ~1482.75 g/mol | [4][12] |

| Synonyms | B/B Homodimerizer | [3][7] |

| Solubility (DMSO) | ≥74.14 mg/mL | [1][8] |

| Solubility (Ethanol) | ≥100 mg/mL | [1][8] |

| Storage | Lyophilized at -20°C; Stock solutions at -20°C | [3][8] |

Table 2: In Vitro Experimental Parameters

| Cell Type / System | This compound Concentration | Incubation Time | Outcome / Assay | Source(s) |

| General Use | 0.01 - 100 nM | Varies | Dimerization | [6][13] |

| Oligodendrocytes | 1 nM | 4 hours | Gene expression (CHOP, GADD34) | [12] |

| LNCaP Cells | 100 nM | N/A | iCaspase-9 activation | [3] |

| HT-29 Cells | 100 nM | 2 hours | MLKL oligomerization | [3] |

| HEK293T Cells | 100 nM | 30 minutes | ASK1 activation | [3] |

| hMSCs (UE7T-13) | Concentration-dependent | < 6 hours | Apoptosis (iCaspase-9) | [14] |

| Budding Yeast | 5 µM | 90 minutes | Protein localization | [15] |

| Cell-based assays | N/A | N/A | Up to 250-fold transcriptional activation | [8][16] |

Table 3: In Vivo Experimental Parameters (Mouse Models)

| Mouse Model | This compound Dosage | Administration Route | Outcome | Source(s) |

| General Use | 0.005 - 10 mg/kg | i.p. or i.v. | Dimerization | [6][13] |

| PLP/Fv2E-PERK | 0.5, 2, or 5 mg/kg | i.p. | Increased CHOP mRNA | [3] |

| Standard Protocol | 10 mg/kg | i.p. | General signaling activation | [8] |

| Retrovirally Transduced Hepatocytes | N/A | N/A | >2-fold cell expansion | [17] |

| iC9-Nluc Transplant | 3.7 µg/kg (x2) | Subcutaneous | Reduced luminescence (cell death) | [14] |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of this compound are critical for reproducible results.

-

Reconstitution: Dissolve lyophilized this compound in sterile, anhydrous DMSO or 100% ethanol (B145695) to create a high-concentration stock solution (e.g., 1-10 mM or as specified by the manufacturer).[1][8]

-

Solubilization: To ensure complete dissolution, gently warm the tube to room temperature or 37°C for 10 minutes and/or vortex briefly. Brief sonication can also be applied.[8][18]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for several months.[3][8]

General Protocol for In Vitro Induction

This workflow outlines a typical experiment to induce dimerization in cultured cells.

General Protocol for In Vivo Administration (Mice)

This protocol is adapted from manufacturer recommendations for preparing this compound for intraperitoneal (i.p.) or intravenous (i.v.) injection.[19]

-

Prepare Stock Solution: Create a 62.5 mg/mL stock solution of this compound in 100% ethanol. This can be stored at -20°C.[19]

-

Prepare Dosing Solution (2.5 mg/mL):

-

For each 1 mL of final dosing solution required:

-

Pipette 40 µL of the 62.5 mg/mL stock solution into a sterile vial.

-

Add 100 µL of PEG-400 and vortex thoroughly.

-

Add 860 µL of a 2% Tween 80 solution in sterile water. Vortex again.

-

This formulation should be used within 30 minutes of preparation.[19]

-

-

Administration:

-

Deliver the dosing solution via i.p. or i.v. injection.

-

The final dose depends on the required mg/kg for the specific animal model. For example, to achieve a 10 mg/kg dose, administer 4 mL/kg of the 2.5 mg/mL solution (e.g., a 100 µL injection for a 25g mouse).[19]

-

-

Monitoring and Analysis: Monitor animals post-injection and collect tissues at specified time points for downstream analysis (e.g., immunohistochemistry, quantitative PCR on tissue lysates).

Advanced System Design: Dual Control with Inducible Expression

A significant challenge in dimerization experiments is the potential for ligand-independent activation if the fusion protein is overexpressed.[10][11] To mitigate this, the this compound system can be combined with an inducible expression system, such as the Tet-On system. This provides two layers of control:

-

Transcriptional Control: The expression of the FKBPF36V-fusion protein is controlled by an inducer like Doxycycline (Dox). This allows researchers to titrate protein expression to physiologically relevant levels, minimizing background activity.[10][20]

-

Functional Control: Once the fusion protein is expressed, its dimerization and subsequent activity are controlled by the addition of this compound.[10]

This dual-control strategy is particularly useful for membrane-bound proteins or components of signaling pathways where local concentrations can be high, leading to spontaneous, ligand-independent dimerization.[10][11]

References

- 1. ap1903.com [ap1903.com]

- 2. sites.bu.edu [sites.bu.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AP 20187 | Protein Dimerizers | Tocris Bioscience [tocris.com]

- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 다카라코리아바이오메디칼 [takara.co.kr]

- 7. iDimerize inducible protein dimerization in vivo [takarabio.com]

- 8. disodiumsalt.com [disodiumsalt.com]

- 9. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. takarabio.com [takarabio.com]

- 11. iDimerize Inducible Homodimer System [takarabio.com]

- 12. selleckchem.com [selleckchem.com]

- 13. iDimerize Inducible Homodimer System|クロンテック製品情報|タカラバイオ株式会社 [catalog.takara-bio.co.jp]

- 14. mdpi.com [mdpi.com]

- 15. Utilizing chemically induced dimerization of FKBP to analyze endocytosis by live-cell imaging in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 16. crispr-casx.com [crispr-casx.com]

- 17. Dimerizer-induced proliferation of genetically modified hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apexbt.com [apexbt.com]

- 19. Preparing B/B Homodimerizer (this compound) for IP or IV injection into mice [takarabio.com]

- 20. takarabio.com [takarabio.com]

The Role of AP20187 in Synthetic Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP20187 is a synthetic, cell-permeable small molecule that has become an invaluable tool in the field of synthetic biology.[1][2] Its primary function is to act as a chemical inducer of dimerization (CID), a technology that allows for the controlled and reversible interaction of engineered proteins.[1][2] This capability to precisely manipulate protein-protein interactions in real-time has opened up new avenues for studying and controlling a wide array of cellular processes, including signal transduction, gene expression, and apoptosis. This technical guide provides an in-depth overview of the core principles of this compound-mediated dimerization, its applications, quantitative data, and detailed experimental protocols for its use.

Mechanism of Action: Chemically Induced Dimerization

The this compound system relies on the specific interaction between this compound and a mutant form of the human FK506-binding protein (FKBP), specifically the F36V mutant (FKBPF36V).[2][3] The F36V mutation creates a binding pocket that accommodates this compound with high affinity and specificity, an interaction that does not occur with the wild-type FKBP protein.[4] this compound is a bivalent molecule, meaning it has two identical binding motifs.[4] This structure allows a single this compound molecule to simultaneously bind to two FKBPF36V domains, effectively bringing together any proteins that have been genetically fused to this domain.[3][4] This induced proximity can be used to trigger a variety of biological events, such as the activation of a signaling cascade by dimerizing receptor domains or initiating transcription by bringing together DNA-binding and activation domains.

Core Applications in Synthetic Biology

The ability to conditionally control protein dimerization with this compound has led to its adoption in a wide range of applications in synthetic biology and drug development.

-

Controlling Gene Expression: By fusing a DNA-binding domain and a transcriptional activation domain to FKBPF36V, gene expression can be turned on at will by the addition of this compound. This allows for precise temporal control over the production of a desired protein.

-

Inducible Apoptosis: A powerful application is the creation of "suicide switches" in engineered cells for therapeutic purposes.[5] Cells can be engineered to express a pro-apoptotic protein, such as caspase-8 or the Fas receptor, fused to the FKBPF36V domain.[6][7] The addition of this compound induces dimerization of these fusion proteins, leading to the activation of the apoptotic cascade and the selective elimination of the engineered cells.[8] This is a critical safety feature for cell-based therapies like CAR-T.

-

Signal Transduction Pathway Analysis: this compound enables researchers to dissect complex signaling pathways by allowing for the specific and timed activation of individual components. For example, dimerizing engineered receptor tyrosine kinases can trigger downstream signaling events, allowing for the study of their specific roles in cellular processes.[9]

-

Controllable CAR-T Cell Therapy: In the context of Chimeric Antigen Receptor (CAR)-T cell therapy, this compound can be used to create regulatable CAR-T systems. By incorporating the FKBPF36V domain into the CAR construct, the activity of the T cells can be modulated by the administration of this compound, potentially offering a way to mitigate severe side effects like cytokine release syndrome.

Quantitative Data

A summary of key quantitative data for this compound is presented in the tables below, providing essential information for experimental design.

| Property | Value | Reference |

| Molecular Weight | 1482.75 g/mol | [6] |

| Appearance | White to beige powder | [2] |

| Storage (Powder) | 3 years at -20°C | [6] |

| Storage (Stock Solution) | 1 year at -80°C in solvent; 1 month at -20°C in solvent | [6] |

| In Vivo Half-Life (mice) | ~5 hours | [10] |

Table 1: Physicochemical and In Vivo Properties of this compound

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |

| DMSO | 100 | 67.44 | [6] |

| Ethanol (B145695) | 100 | 67.44 | [6] |

Table 2: Solubility of this compound

| Application | Parameter | Concentration/Dose | Reference |

| In Vitro | General Use | 1 nM | [6] |

| In Vitro | Apoptosis Induction (LNCaP cells) | 100 nM | [11] |

| In Vivo (mice) | General Use (IP injection) | 0.5 - 10 mg/kg | [6][12] |

| In Vivo (mice) | Apoptosis Induction | 2 mg/kg | [8] |

Table 3: Recommended Working Concentrations and Doses of this compound

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism and application of this compound, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound-induced homodimerization of FKBP_F36V fusion proteins.

Caption: General experimental workflow for in vitro studies using this compound.

Caption: Signaling pathway for this compound-induced apoptosis via Fas receptor dimerization.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: In Vitro this compound-Induced Gene Expression using a Luciferase Reporter Assay

This protocol describes how to quantify the induction of gene expression by this compound in cells engineered to express a luciferase reporter gene under the control of an this compound-inducible system.

Materials:

-

Mammalian cells stably or transiently expressing:

-

A fusion protein of a DNA-binding domain with FKBPF36V.

-

A fusion protein of a transcriptional activation domain with FKBPF36V.

-

A luciferase reporter plasmid with binding sites for the DNA-binding domain.

-

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Cell culture medium and supplements.

-

Phosphate-Buffered Saline (PBS).

-

Luciferase Assay System (e.g., Promega).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the engineered cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-90% confluency at the time of the assay. Culture overnight.

-

Preparation of this compound Working Solutions: Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM). Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for a predetermined time to allow for gene expression and luciferase accumulation (e.g., 6-24 hours).

-

Cell Lysis: Wash the cells once with PBS. Add the appropriate volume of lysis buffer provided with the luciferase assay kit to each well. Incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.[13]

-

Luciferase Assay:

-

Data Analysis: Normalize the luciferase activity to the total protein concentration in each lysate if necessary. Plot the luciferase activity against the concentration of this compound to generate a dose-response curve.

Protocol 2: In Vitro this compound-Induced Apoptosis Assay using Flow Cytometry

This protocol details the detection and quantification of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cells engineered to express an FKBPF36V-fused pro-apoptotic protein.

-

This compound stock solution.

-

Cell culture medium.

-

PBS.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Flow cytometer.

Procedure:

-

Cell Treatment: Seed the cells and treat them with various concentrations of this compound and a vehicle control as described in Protocol 1. The incubation time should be optimized to capture the desired stage of apoptosis (e.g., 12-48 hours).

-

Cell Harvesting: Collect both the adherent and floating cells. For adherent cells, use a gentle trypsinization method.

-

Cell Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes and resuspending the pellet in PBS.[1]

-

Cell Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[1]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.[1]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

-

Add 400 µL of 1X Binding Buffer to each tube.[1]

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[1]

-

Excite the cells with a 488 nm laser.

-

Collect FITC emission (for Annexin V) at ~530 nm and PI emission at ~617 nm.

-

-

Data Analysis: Gate the cell populations based on their fluorescence:

-

Annexin V-negative / PI-negative: Live cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative / PI-positive: Necrotic cells. Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of this compound on apoptosis.

-

Protocol 3: In Vivo Administration of this compound in a Mouse Model

This protocol provides a general guideline for the preparation and intraperitoneal (IP) injection of this compound in mice.

Materials:

-

This compound powder.

-

100% Ethanol.

-

PEG-400.

-

Tween 80.

-

Sterile water or saline.

-

Sterile vials and syringes.

Procedure:

-

Preparation of this compound Stock Solution:

-

Preparation of Dosing Solution (for a 10 mg/kg dose in a 4 mL/kg volume):

-

This will result in a 2.5 mg/mL dosing solution. Prepare this solution within 30 minutes of injection.[10]

-

For 1 mL of dosing solution:

-

-

Administration:

-

Administer the dosing solution to the mouse via intraperitoneal (IP) injection. For a 10 mg/kg dose, inject 4 mL/kg of the 2.5 mg/mL solution (e.g., 100 µL for a 25 g mouse).[10]

-

-

Monitoring: Monitor the animals according to the experimental plan and institutional guidelines. The in vivo half-life of this compound in mice is approximately 5 hours, which should be considered when designing the dosing schedule.[10]

Conclusion

This compound has established itself as a cornerstone of chemically induced dimerization technology, offering researchers an unprecedented level of control over cellular processes. Its specificity for the engineered FKBPF36V protein, coupled with its cell permeability and in vivo activity, makes it a versatile tool for a wide array of applications in synthetic biology, from fundamental research into signaling pathways to the development of safer and more controllable cell-based therapies. The data and protocols provided in this guide are intended to equip researchers with the necessary information to effectively design and execute experiments utilizing this powerful small molecule. As the field of synthetic biology continues to advance, the principles of chemically induced dimerization, exemplified by the this compound system, will undoubtedly continue to play a pivotal role in the rational design of biological systems for therapeutic and research purposes.

References

- 1. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Chemically oligomerizable TDP-43: a novel chemogenetic tool for studying the pathophysiology of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Utilizing chemically induced dimerization of FKBP to analyze endocytosis by live-cell imaging in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Daxx enhances Fas-mediated apoptosis in a murine pro-B cell line, BAF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Inducible Dimerization and Inducible Cleavage Reveal a Requirement for Both Processes in Caspase-8 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Dimerizer-induced proliferation of genetically modified hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparing B/B Homodimerizer (this compound) for IP or IV injection into mice [takarabio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. iDimerize inducible protein dimerization in vivo [takarabio.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. med.upenn.edu [med.upenn.edu]

An In-depth Technical Guide to AP20187: A Chemical Inducer of Dimerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP20187 is a synthetic, cell-permeable small molecule widely utilized in biomedical research as a chemical inducer of dimerization (CID).[1][2] Its primary application lies in the conditional cross-linking of engineered proteins containing one or more FK506-binding protein (FKBP) domains, particularly the F36V mutant variant for which it has high specificity.[3][4] This induced dimerization provides a powerful tool for the precise temporal and spatial control of cellular processes, including signal transduction, gene expression, and apoptosis.[2][5][6] This technical guide provides comprehensive information on the chemical properties, mechanism of action, experimental protocols, and key applications of this compound.

Core Properties of this compound

This compound, also known as B/B Homodimerizer, is a cornerstone of CID technology, enabling researchers to externally regulate intracellular events.[5][6][7]

| Property | Value | Reference |

| CAS Number | 195514-80-8 | [5][8] |

| Molecular Formula | C₈₂H₁₀₇N₅O₂₀ | [5][8] |

| Molecular Weight | 1482.75 g/mol | [8][9][10] |

| Appearance | White to yellow solid | [8] |

| Purity | ≥95% to 99.88% (vendor dependent) | [5][10] |

Mechanism of Action